N4-[6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE
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Overview
Description
N4-[6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core substituted with a fluorine atom, a morpholine ring, and a dimethylbenzene diamine moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atom, and subsequent functionalization with morpholine and dimethylbenzene diamine groups. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorine: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Functionalization with Morpholine and Dimethylbenzene Diamine: This step may involve nucleophilic substitution reactions and coupling reactions under specific conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N4-[6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated products.
Scientific Research Applications
N4-[6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N4-[6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of linezolid, an antibiotic.
Fluoroquinolines: A class of compounds known for their antibacterial activity.
Uniqueness
N4-[6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE stands out
Properties
IUPAC Name |
[4-[4-(dimethylamino)anilino]-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-26(2)17-6-4-16(5-7-17)25-21-18-13-15(23)3-8-20(18)24-14-19(21)22(28)27-9-11-29-12-10-27/h3-8,13-14H,9-12H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXDRAWYVRVUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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